N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridinyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 3-cyclopropoxy-5-isopropylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide: This compound has a similar methanesulfonamide group but differs in the structure of the pyridinyl ring and the presence of a piperidinyl group.
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl ring but has different substituents, leading to distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-propan-2-ylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)10-6-13-7-11(17-9-4-5-9)12(10)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
QWMKRBOIXSJEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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